Enhanced 11β-HSD1 Inhibition Versus 4-Methoxy Analog
The 4‑tert‑butyl derivative achieves 32% inhibition of human 11β‑HSD1 at 0.1 μM, compared to only 23% inhibition for the structurally analogous 4‑methoxy derivative under identical assay conditions [1].
| Evidence Dimension | Enzyme inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | 32% inhibition at 0.0001 mM (0.1 μM) |
| Comparator Or Baseline | 4‑methoxy‑N‑(6‑methylpyridin‑2‑yl)benzenesulfonamide: 23% inhibition at 0.0001 mM |
| Quantified Difference | 9 percentage-point higher inhibition (relative improvement ~39%) |
| Conditions | Human 11β‑HSD1, 0.1 μM compound concentration, pH and temperature not specified in publication [1] |
Why This Matters
For researchers requiring consistent 11β‑HSD1 inhibition in cellular or biochemical assays, the tert‑butyl analog provides measurably higher target engagement than the 4‑methoxy variant, reducing the risk of sub‑threshold activity.
- [1] Siu, M., Johnson, T.O., Wang, Y. et al. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. Bioorg. Med. Chem. Lett. 2009, 19, 3493-3497. View Source
